Cas no 500160-46-3 (4-(Dimethylamino)pyrimidine-2-carbonitrile)
4-(Dimethylamino)pyrimidine-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-Pyrimidinecarbonitrile, 4-(dimethylamino)- (9CI)
- 4-(Dimethylamino)pyrimidine-2-carbonitrile
- SCHEMBL2228524
- SY297107
- DB-106165
- AKOS027408422
- MFCD18816660
- 500160-46-3
-
- Inchi: 1S/C7H8N4/c1-11(2)7-3-4-9-6(5-8)10-7/h3-4H,1-2H3
- InChI Key: BUQRTVMMUMPDMR-UHFFFAOYSA-N
- SMILES: N(C)(C)C1C=CN=C(C#N)N=1
Computed Properties
- Exact Mass: 148.074896272g/mol
- Monoisotopic Mass: 148.074896272g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 52.8Ų
4-(Dimethylamino)pyrimidine-2-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D245396-100mg |
4-(Dimethylamino)pyrimidine-2-carbonitrile |
500160-46-3 | 100mg |
$ 160.00 | 2022-06-05 | ||
| TRC | D245396-500mg |
4-(Dimethylamino)pyrimidine-2-carbonitrile |
500160-46-3 | 500mg |
$ 590.00 | 2022-06-05 | ||
| TRC | D245396-1g |
4-(Dimethylamino)pyrimidine-2-carbonitrile |
500160-46-3 | 1g |
$ 910.00 | 2022-06-05 |
4-(Dimethylamino)pyrimidine-2-carbonitrile Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 4-(Dimethylamino)pyrimidine-2-carbonitrile
Introduction to 4-(Dimethylamino)pyrimidine-2-carbonitrile (CAS No. 500160-46-3)
4-(Dimethylamino)pyrimidine-2-carbonitrile is a significant compound in the realm of pharmaceutical and agrochemical research, characterized by its unique structural and chemical properties. This heterocyclic organic compound, with the molecular formula C₆H₆N₄, has garnered considerable attention due to its versatile applications in synthetic chemistry and medicinal chemistry. The presence of both a dimethylamino group and a cyano substituent on the pyrimidine ring imparts distinct reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules.
The compound's chemical structure, featuring a pyrimidine core with electron-withdrawing cyano and electron-donating dimethylamino groups, contributes to its remarkable utility in organic synthesis. The cyano group enhances electrophilic aromatic substitution reactions, while the dimethylamino group serves as a nucleophilic center, facilitating nucleophilic substitution and condensation reactions. These attributes make 4-(Dimethylamino)pyrimidine-2-carbonitrile a cornerstone in the development of novel pharmaceuticals and agrochemicals.
In recent years, advancements in drug discovery have highlighted the importance of pyrimidine derivatives due to their prevalence in bioactive molecules. For instance, pyrimidine-based compounds are integral to antiviral, anticancer, and antimicrobial agents. The incorporation of functional groups such as dimethylamino and cyano into these scaffolds has led to the development of more potent and selective therapeutic agents. Current research focuses on optimizing synthetic routes to enhance yield and purity, ensuring that 4-(Dimethylamino)pyrimidine-2-carbonitrile remains a preferred building block for medicinal chemists.
One notable application of 4-(Dimethylamino)pyrimidine-2-carbonitrile is in the synthesis of kinase inhibitors, which are critical in targeted cancer therapies. Kinases play a pivotal role in cell signaling pathways, and their dysregulation is often associated with tumor growth and progression. By designing inhibitors that target specific kinase domains, researchers aim to disrupt aberrant signaling networks. The compound's structural features allow for the facile introduction of modifications that can fine-tune binding affinity and selectivity, thereby improving therapeutic efficacy.
Moreover, the agrochemical industry has leveraged 4-(Dimethylamino)pyrimidine-2-carbonitrile to develop novel pesticides and herbicides. Pyrimidine derivatives exhibit herbicidal activity by inhibiting key enzymes involved in plant growth regulation. The combination of dimethylamino and cyano groups enhances the compound's bioavailability and stability under environmental conditions, ensuring prolonged efficacy. Recent studies have demonstrated its potential in controlling resistant weed species while maintaining crop safety.
The synthesis of 4-(Dimethylamino)pyrimidine-2-carbonitrile typically involves multi-step organic transformations, starting from readily available precursors such as malononitrile or urea derivatives. Advances in catalytic methods have enabled more efficient and sustainable production processes. For example, transition metal-catalyzed cross-coupling reactions have been employed to introduce functional groups with high precision. These innovations not only improve yield but also minimize waste generation, aligning with green chemistry principles.
In conclusion, 4-(Dimethylamino)pyrimidine-2-carbonitrile (CAS No. 500160-46-3) is a versatile compound with far-reaching implications in pharmaceuticals and agrochemicals. Its unique structural features enable diverse applications in drug discovery and crop protection. As research continues to uncover new synthetic strategies and biological functions, this compound is poised to remain a cornerstone in modern chemistry. The ongoing development of innovative methodologies ensures that its potential will continue to be harnessed for future advancements.
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